molecular formula C10H12N2O2 B8700140 2,5-Dimethylbenzene-1,4-dicarboxamide CAS No. 847974-06-5

2,5-Dimethylbenzene-1,4-dicarboxamide

Cat. No.: B8700140
CAS No.: 847974-06-5
M. Wt: 192.21 g/mol
InChI Key: ORKLAWVQZCGGQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethylbenzene-1,4-dicarboxamide is a benzene-derived compound featuring two methyl groups at the 2- and 5-positions and two carboxamide groups at the 1,4-positions. Its molecular structure (C₁₀H₁₂N₂O₂) confers unique physicochemical properties, including hydrogen-bonding capabilities and thermal stability, making it valuable in pharmaceutical and materials science applications. Notably, it has been identified as a critical intermediate in the synthesis of small-molecule inhibitors targeting heat shock protein 90 (Hsp90), a chaperone protein implicated in cancer progression .

Properties

CAS No.

847974-06-5

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

2,5-dimethylbenzene-1,4-dicarboxamide

InChI

InChI=1S/C10H12N2O2/c1-5-3-8(10(12)14)6(2)4-7(5)9(11)13/h3-4H,1-2H3,(H2,11,13)(H2,12,14)

InChI Key

ORKLAWVQZCGGQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)N)C)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Differences :

  • Substituents : The methoxy groups in 2,5-dimethoxybenzene-1,4-dicarboxaldehyde introduce electron-donating effects, contrasting with the electron-neutral methyl groups in the dicarboxamide.
  • Functional Groups : The aldehyde (-CHO) groups in the former are highly reactive toward nucleophiles (e.g., in Schiff base formation), whereas the carboxamide (-CONH₂) groups in the latter enable hydrogen bonding and stability in biological environments .

Physical Properties :

Property 2,5-Dimethoxybenzene-1,4-dicarboxaldehyde 2,5-Dimethylbenzene-1,4-dicarboxamide
Melting Point 209–213°C Not reported in evidence
Reactivity High (aldehyde groups) Moderate (carboxamide groups)
Bioactivity Limited High (protein-targeting applications)

Comparison with 2,5-Dimethylbenzene-1,4-diamine

Functional Group Impact :

  • Diamine (-NH₂) : The diamine derivative exhibits strong nucleophilicity, making it a key intermediate in dye synthesis (e.g., azo dyes) and polymer production .
  • Dicarboxamide (-CONH₂) : The carboxamide groups reduce reactivity but enhance thermal stability and solubility in polar solvents, favoring pharmaceutical applications .

Market and Industrial Use :

  • 2,5-Dimethylbenzene-1,4-diamine : Valued at USD 9.7 million (2023), driven by demand in textiles (color fastness) and polymers (mechanical strength) .
  • 2,5-Dimethylbenzene-1,4-dicarboxamide : Niche applications in drug discovery, with growth linked to oncology research .

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